Cas no 1021208-30-9 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide)

N-(1-アセチル-2,3-ジヒドロ-1H-インドール-6-イル)-2-(4-フルオロフェノキシ)アセタミドは、高度に特異的な分子構造を持つ有機化合物です。この化合物は、インドール核にアセチル基とジヒドロ化構造を有し、4-フルオロフェノキシ基が結合したアセタミド部位を特徴とします。その独特な構造により、生体分子との選択的相互作用が期待され、医薬品中間体や生物活性化合物としての応用可能性があります。特に、フッ素原子の導入により代謝安定性が向上し、脂溶性の調整が可能となる点が利点です。また、結晶性や溶解性などの物理化学的特性が制御しやすいため、製剤化研究において有用性が高いとされています。

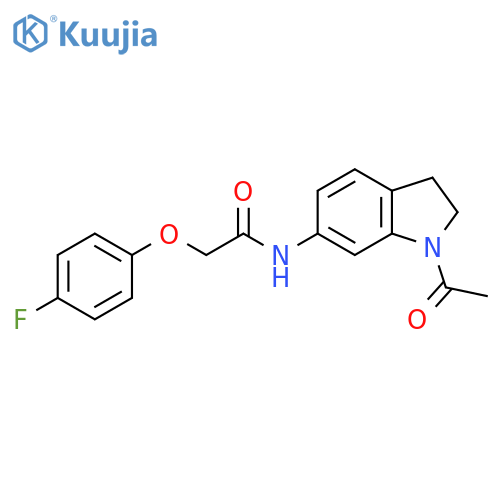

1021208-30-9 structure

商品名:N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide

- AKOS024498210

- F5098-1071

- N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-fluorophenoxy)acetamide

- N-(1-acetylindolin-6-yl)-2-(4-fluorophenoxy)acetamide

- 1021208-30-9

-

- インチ: 1S/C18H17FN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23)

- InChIKey: WXUHYARSYSGTLR-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)OCC(NC1C=CC2=C(C=1)N(C(C)=O)CC2)=O

計算された属性

- せいみつぶんしりょう: 328.12232057g/mol

- どういたいしつりょう: 328.12232057g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 465

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5098-1071-3mg |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |

1021208-30-9 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5098-1071-30mg |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |

1021208-30-9 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5098-1071-75mg |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |

1021208-30-9 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5098-1071-2mg |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |

1021208-30-9 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5098-1071-10mg |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |

1021208-30-9 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5098-1071-1mg |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |

1021208-30-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5098-1071-100mg |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |

1021208-30-9 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5098-1071-2μmol |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |

1021208-30-9 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5098-1071-5mg |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |

1021208-30-9 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5098-1071-15mg |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide |

1021208-30-9 | 15mg |

$89.0 | 2023-09-10 |

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

1021208-30-9 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2039-76-1(3-Acetylphenanthrene)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量